molecular formula C15H15NO2 B15171739 Phenyl methyl(4-methylphenyl)carbamate CAS No. 918934-53-9

Phenyl methyl(4-methylphenyl)carbamate

Cat. No.: B15171739
CAS No.: 918934-53-9
M. Wt: 241.28 g/mol
InChI Key: XUXXTNCOBGMUPT-UHFFFAOYSA-N
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Description

Phenyl methyl(4-methylphenyl)carbamate is a chemical compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and industrial applications. This compound is characterized by its unique structure, which includes a phenyl group, a methyl group, and a 4-methylphenyl group attached to a carbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenyl methyl(4-methylphenyl)carbamate can be synthesized through several methods. One common approach involves the reaction of phenyl isocyanate with 4-methylphenol in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate product .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Phenyl methyl(4-methylphenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Phenyl methyl(4-methylphenyl)carbamate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Studied for its potential biological activities, including antifungal and antibacterial properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of phenyl methyl(4-methylphenyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by forming a covalent bond with the active site, leading to the inactivation of the enzyme. This mechanism is similar to other carbamate compounds, which are known to inhibit cholinesterase enzymes .

Comparison with Similar Compounds

  • Phenyl methylcarbamate
  • 4-Methylphenyl methylcarbamate
  • Phenyl 4-methylphenylcarbamate

Comparison: Phenyl methyl(4-methylphenyl)carbamate is unique due to the presence of both phenyl and 4-methylphenyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .

Properties

CAS No.

918934-53-9

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

phenyl N-methyl-N-(4-methylphenyl)carbamate

InChI

InChI=1S/C15H15NO2/c1-12-8-10-13(11-9-12)16(2)15(17)18-14-6-4-3-5-7-14/h3-11H,1-2H3

InChI Key

XUXXTNCOBGMUPT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(C)C(=O)OC2=CC=CC=C2

Origin of Product

United States

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